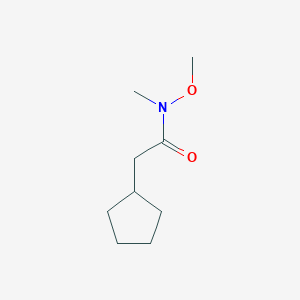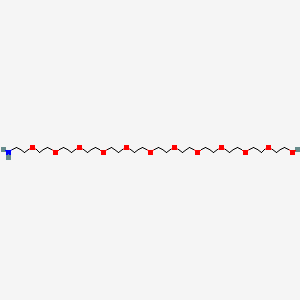![molecular formula C12H26N2O4 B3098860 2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol CAS No. 1345680-97-8](/img/structure/B3098860.png)
2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol
Descripción general
Descripción
2-[2-[[2-(Boc(methyl)amino]ethyl]amino]ethoxy]ethanol , also known by various synonyms such as 2-(2-tert-Butoxycarbonylaminoethoxy)ethanol , N-[2-(2-Hydroxyethoxy)ethyl]carbamic acid tert-butyl ester , and tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate , is a chemical compound with the empirical formula C9H19NO4 . It serves as a molecular spacer/linker in various applications due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves the protection of the amino group using the Boc (tert-butoxycarbonyl) group. The Boc group can be selectively removed under mild acidic conditions to reveal the free amine. This protected amino alcohol is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-[2-[[2-(Boc(methyl)amino]ethyl]amino]ethoxy]ethanol consists of an ethoxyethanol backbone with two amino groups. The tert-butyl group (Boc) shields one of the amino groups. The overall structure provides flexibility and potential for functionalization .
Chemical Reactions Analysis
- Conjugation : Linking this compound to other molecules (e.g., biotinylated ligands) for specific applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Receptor Differentiation
Research involving structural modifications of similar compounds, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, has contributed to differentiating β-receptor populations into β-1 and β-2 types. These receptors are found in various body parts like the heart, adipose tissue, and bronchioles. Such studies are pivotal in understanding receptor behavior in response to different chemical structures (Lands, Ludueña, & Buzzo, 1967).
Chemical Transformations and Reactions
The transformation of compounds under specific conditions is a key area of research. For instance, reactions involving ethyl 2-azidopropenoate demonstrate how chemical structures can be altered to achieve desired properties, which is fundamental in the study and development of new compounds (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Synthesis Techniques and Protective Group Utilization
The synthesis of complex compounds often requires the use of protective groups. For example, the tert-butyl-(2-(2-hydroxy)ethyl) carbamate was utilized as a protective group in a multi-step synthesis process. This type of research is crucial in the field of organic chemistry, providing methods to create specific molecular structures for various applications (Wu, 2011).
Advanced Synthesis and Catalysis
The synthesis of complex molecules like ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, a compound used in peptide synthesis, highlights the importance of catalysis in organic chemistry. This research aids in developing efficient methods for synthesizing biologically active compounds (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Dissociation Constants and Thermodynamic Properties
Research on the dissociation constants and thermodynamic properties of similar amines, such as 2-[2-(dimethylamino)ethoxy]ethanol, contributes significantly to understanding the chemical behavior of compounds in different conditions. This is crucial in designing processes and materials in chemical engineering (Simond, Ballerat-Busserolles, Coulier, Rodier, & Coxam, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(16)14(4)7-5-13-6-9-17-10-8-15/h13,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZQCIBGHFVPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol | |
CAS RN |
1345680-97-8 | |
| Record name | tert-butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



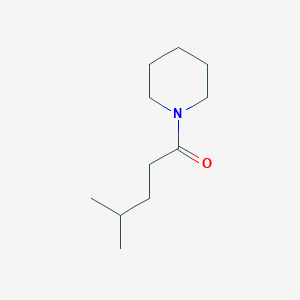


![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)
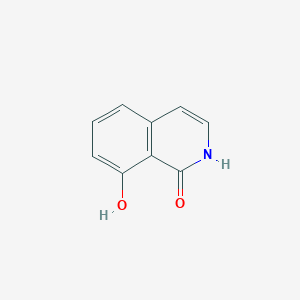
![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

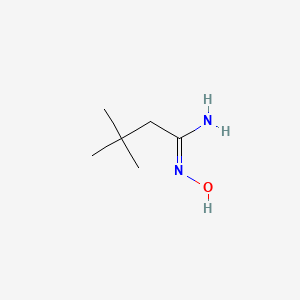
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)


